molecular formula C₂₇H₃₀O₅ B1139725 2,3,4-Tri-O-benzyl-L-rhamnopyranose CAS No. 210426-02-1

2,3,4-Tri-O-benzyl-L-rhamnopyranose

Cat. No. B1139725
M. Wt: 434.52
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds involves the preparation of 1,2-anhydro-3,4-di-O-benzyl-beta-L-rhamnopyranose from L-rhamnose through a series of steps, including the chlorination of diacetates to form chlorides, followed by ring closure. These processes yield high-purity products, suggesting a robust methodology for synthesizing benzyl-protected rhamnopyranose derivatives (Chen, Kong, & Cao, 1993). Further synthesis and conformational analysis of substituted dioxabicycloheptanes and dioxabicyclooctanes have been explored to understand the structural nuances and reactivity of such compounds (Wu, Kong, & Su, 1987).

Molecular Structure Analysis

X-ray diffraction methods have been used to investigate the crystal and molecular structures of benzylated rhamnopyranosides, revealing detailed insights into their conformations. These studies are crucial for understanding how the structural aspects of these compounds influence their chemical behavior and reactivity (Krajewski et al., 1983).

Chemical Reactions and Properties

The benzylated derivatives of L-rhamnopyranose participate in various chemical reactions, including glycosidic coupling reactions, which are fundamental for the synthesis of more complex oligosaccharides and glycoconjugates. These reactions are often catalyzed by Lewis acids and result in the formation of specific glycosidic linkages (Chen, Kong, & Cao, 1993).

Scientific Research Applications

  • Synthesis of Oligosaccharides : A study by Pozsgay, Nánási, and Neszmélyi (1981) investigated the synthesis of oligosaccharides, including those constituting bacterial cell-wall polysaccharides, using 2,3,4-Tri-O-benzyl-L-rhamnopyranose (Pozsgay, Nánási, & Neszmélyi, 1981).

  • Lipopolysaccharide Synthesis : Paulsen and Kutschker (1983) described the synthesis of β-L-rhamnosidically linked oligosaccharides from Shigella flexneri, employing 2,3,4-Tri-O-benzyl-L-rhamnopyranose as an intermediate (Paulsen & Kutschker, 1983).

  • Phosphono Analogue Synthesis : Cipolla et al. (1997) conducted research on the stereoselective synthesis of the phosphono analogue of α-L-rhamnose 1-phosphate using 2,3,4-Tri-O-benzyl-L-rhamnopyranose (Cipolla, Ferla, Nicotra, & Panza, 1997).

  • Synthesis of Trisaccharides : Hirooka et al. (2001) synthesized β-D-Ribofuranosyl-(1→3)-α-L-rhamnopyranosyl-(1→3)-L-rhamnopyranose, important for studying polysaccharides in certain bacteria (Hirooka et al., 2001).

  • Conformational Analysis : Wu, Kong, and Su (1987) explored the synthesis and conformational analysis of substituted 2,6-dioxabicyclo[3.1.1]heptanes, starting with L-rhamnose, for understanding sugar ether conformations (Wu, Kong, & Su, 1987).

properties

IUPAC Name

(3R,4R,5S,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25+,26+,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAQXZMHYZXWBZ-XXPOFYIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Tri-O-benzyl-L-rhamnopyranose

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